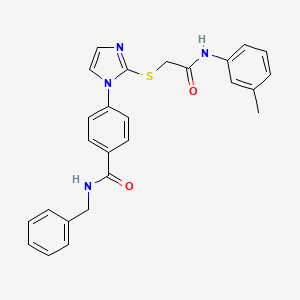
N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H33N3O3S and its molecular weight is 359.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-1-(methylsulfonyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-1-(methylsulfonyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
Piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Compounds with bulky moieties significantly increased activity, suggesting potential applications in developing antidementia agents due to their marked increase in acetylcholine content in cerebral areas (Sugimoto et al., 1990).
Antioxidant and Anticholinesterase Activities
Studies on sulfonyl hydrazone compounds incorporating piperidine rings have shown promising results in antioxidant capacity and anticholinesterase activity. These findings underscore the importance of structural characteristics such as the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, hinting at potential therapeutic applications (Karaman et al., 2016).
Antimicrobial Activities
Research into piperidine and sulfonyl containing compounds has unveiled their marked potency as antibacterial agents. For example, N,N-diethylamide bearing sulfonamide derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting the potential for developing new antibacterial drugs (Ajani et al., 2013).
Development of Allosteric Modulators
The structural optimization of indole-2-carboxamides has led to the identification of potent allosteric modulators for the cannabinoid type 1 receptor (CB1), illustrating the compound's potential in the context of receptor modulation and related pharmacological applications (Khurana et al., 2014).
properties
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3S/c1-14-10-15(2)12-19(11-14)8-5-7-18-17(21)16-6-4-9-20(13-16)24(3,22)23/h14-16H,4-13H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDNTHTXBSBRKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)C2CCCN(C2)S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


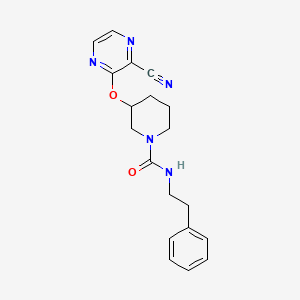
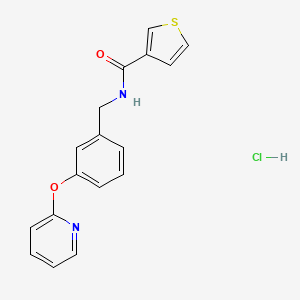

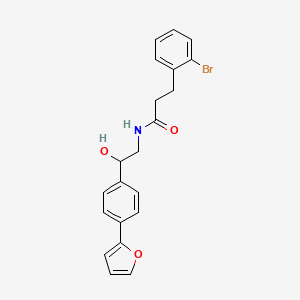
![2-[(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide](/img/structure/B2363118.png)
![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)
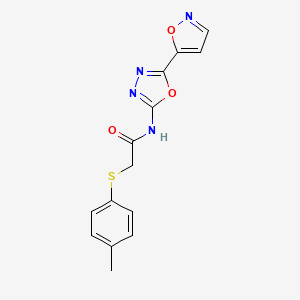
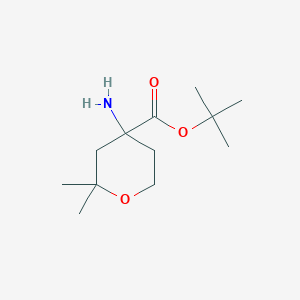
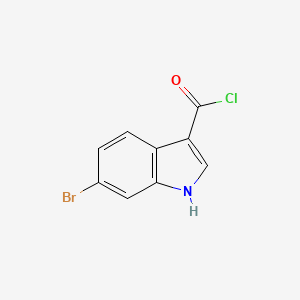
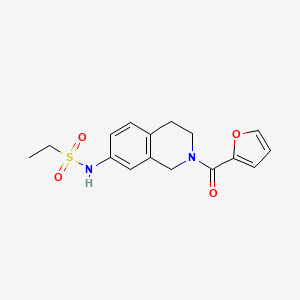
![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2363130.png)
